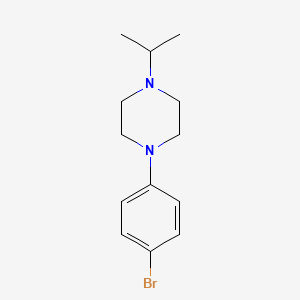

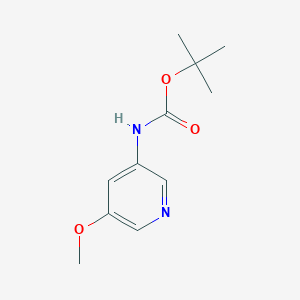

![molecular formula C9H10N2O2 B1279879 8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 870064-81-6](/img/structure/B1279879.png)

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of TMBE involved an esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH)1.

Chemical Reactions Analysis

- The polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage1.

Physical And Chemical Properties Analysis

- The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C1.

科学的研究の応用

Synthesis and Biological Activity

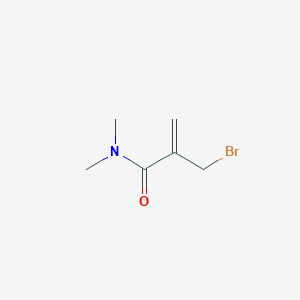

- 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one and its derivatives are studied for their potential in various biological applications. Recent research has focused on developing new methods for synthesizing these compounds due to their relevance in biology and medication. For example, a study by 詹淑婷 (2012) explores innovative synthesis methods of 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as the starting material, leading to several new derivatives with potential biological applications (詹淑婷, 2012).

Antimicrobial Properties

- Various studies have shown the antimicrobial properties of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one derivatives. For instance, Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives showing potency against Gram-positive and Gram-negative bacteria, and some effectiveness against fungi. The presence of fluorine atoms in certain compounds enhanced their antimicrobial properties (Fang et al., 2011). Another study by Bollu et al. (2017) synthesized triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, which displayed significant antimicrobial activities validated by molecular docking studies (Bollu et al., 2017).

Synthesis Techniques

- Advanced synthesis techniques have been explored for creating derivatives of 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4h)-one. Meng et al. (2013) employed microwave irradiation for the synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones, showcasing a fast and efficient method for obtaining these compounds with potential synthetic and pharmacological interest (Meng et al., 2013).

Safety And Hazards

- No specific safety and hazard information was found for “8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one”. However, it’s important to handle all chemicals with appropriate safety precautions.

将来の方向性

- Polybenzoxazines, such as the one derived from TMBE, have attractive properties, such as high glass transition temperature, flame retardancy, low water absorption, and low cost. They are applied to the field of halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and other fields1.

Please note that while this information is related, it may not directly apply to “8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one”. Further research would be needed to provide a comprehensive analysis of this specific compound. If you have access to more specific or additional information about the compound, I would be happy to help analyze that information.

特性

IUPAC Name |

8-amino-2-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRVKUQPJJFREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468976 |

Source

|

| Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one | |

CAS RN |

870064-81-6 |

Source

|

| Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)